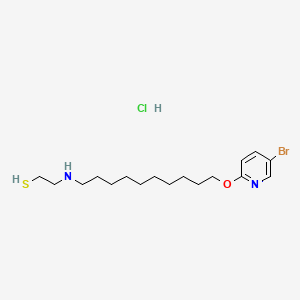
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride: is a chemical compound with the molecular formula C17H28BrClN2OS It is a derivative of ethanethiol, characterized by the presence of a brominated pyridine ring and a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride typically involves a multi-step process:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst to form 5-bromo-2-pyridine.
Formation of Pyridyloxy Decyl Chain: The brominated pyridine is then reacted with decanol to form 5-bromo-2-pyridyloxy decyl.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride can undergo oxidation reactions, typically forming disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the decyl chain allow it to interact with hydrophobic and hydrophilic regions of target molecules, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
Comparison:
- Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride has a longer decyl chain compared to its pentyl counterparts, which may affect its solubility and interaction with target molecules.
- The presence of different halogens (bromine, chlorine, fluorine) in similar compounds can influence their reactivity and biological activity.
- The unique combination of the brominated pyridine ring and the decyl chain in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
41287-60-9 |
|---|---|
Formule moléculaire |
C17H30BrClN2OS |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
2-[10-(5-bromopyridin-2-yl)oxydecylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C17H29BrN2OS.ClH/c18-16-9-10-17(20-15-16)21-13-8-6-4-2-1-3-5-7-11-19-12-14-22;/h9-10,15,19,22H,1-8,11-14H2;1H |
Clé InChI |
JLZIDTSPQVEYJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


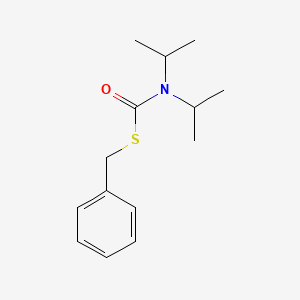

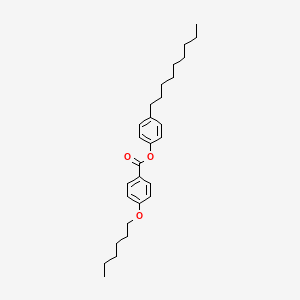
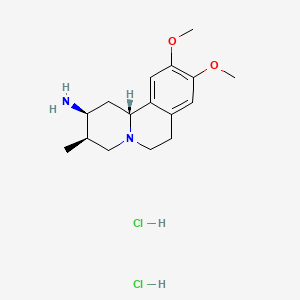
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
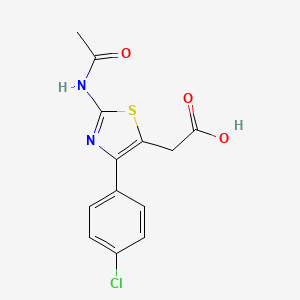
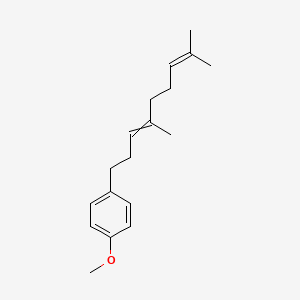


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)
